molecular formula C7H6F2O B13152834 3,5-Difluoro-2-methylphenol

3,5-Difluoro-2-methylphenol

Cat. No.: B13152834
M. Wt: 144.12 g/mol
InChI Key: HWZGPKSPKDRCNE-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylphenol is an organic compound with the chemical formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 2 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-methylphenol can be synthesized through several methods. One common approach involves the fluorination of 2-methylphenol (o-cresol) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenol is reacted with a fluorinated aryl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less oxidized forms, although these are less common.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3,5-Difluoro-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-6-methylphenol: Similar structure but different substitution pattern.

    3,5-Difluoro-4-methylphenol: Another isomer with a different position of the methyl group.

    2,6-Difluoro-4-methylphenol: Different substitution pattern with fluorine atoms at the 2 and 6 positions.

Uniqueness

3,5-Difluoro-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

IUPAC Name

3,5-difluoro-2-methylphenol

InChI

InChI=1S/C7H6F2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

HWZGPKSPKDRCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)O

Origin of Product

United States

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